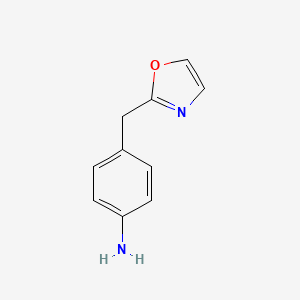

4-(Oxazol-2-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-(1,3-oxazol-2-ylmethyl)aniline |

InChI |

InChI=1S/C10H10N2O/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-6H,7,11H2 |

InChI Key |

HLFPNGIGPXABGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC=CO2)N |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 4 Oxazol 2 Ylmethyl Aniline

Transformations at the Aniline (B41778) Nitrogen Center

The primary amino group of the aniline fragment is a key site for synthetic modifications, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the aniline can be functionalized through N-alkylation and N-acylation. N-alkylation introduces alkyl groups onto the nitrogen atom. For instance, treatment of the parent aniline with methyl iodide in the presence of a base like potassium carbonate can yield the N-methylated product.

N-acylation involves the reaction of the aniline with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is often used to introduce carbonyl-containing functional groups, which can alter the electronic properties and biological activity of the molecule.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-(Oxazol-2-ylmethyl)aniline | Methyl iodide (CH₃I), K₂CO₃ | N-Methyl-4-(oxazol-2-ylmethyl)aniline | N-Alkylation |

| This compound | Acetyl chloride (CH₃COCl) | N-(4-(Oxazol-2-ylmethyl)phenyl)acetamide | N-Acylation |

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. nanobioletters.cominternationaljournalcorner.commdpi.com These reactions are typically acid-catalyzed and involve the elimination of a water molecule. The resulting imine derivatives are versatile intermediates in organic synthesis and have been explored for their potential in coordination chemistry and materials science. mdpi.com

Table 2: Synthesis of Schiff Bases from this compound

| Aldehyde/Ketone Reactant | Resulting Schiff Base Product |

|---|---|

| Benzaldehyde | (E)-N-Benzylidene-4-(oxazol-2-ylmethyl)aniline |

| Acetone | N-(Propan-2-ylidene)-4-(oxazol-2-ylmethyl)aniline |

Diazotization Reactions and Subsequent Transformations (e.g., Sandmeyer, Gattermann)

The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt through a process called diazotization. organic-chemistry.orgbyjus.comunacademy.com This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. byjus.comyoutube.com The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations. masterorganicchemistry.com

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), using copper(I) salts as catalysts. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction, known as the Sandmeyer reaction, is a powerful tool for introducing these functional groups onto the aromatic ring. wikipedia.orgbohrium.com For example, treatment of the diazonium salt with copper(I) chloride would yield 2-(4-chlorobenzyl)oxazole.

Gattermann Reaction: A related transformation is the Gattermann reaction, which can be used to introduce a formyl group (-CHO) onto the aromatic ring. wikipedia.orgcollegedunia.combyjus.com In one variation, the diazonium salt is treated with copper powder and hydrogen chloride or hydrogen bromide to introduce a halogen. byjus.com

These diazotization-based transformations significantly expand the synthetic utility of this compound, providing access to a wide range of substituted derivatives that would be difficult to prepare by other means.

Table 3: Potential Products from Diazotization of this compound

| Subsequent Reaction | Reagents | Product |

|---|---|---|

| Sandmeyer (Chlorination) | CuCl | 2-(4-Chlorobenzyl)oxazole |

| Sandmeyer (Bromination) | CuBr | 2-(4-Bromobenzyl)oxazole |

| Sandmeyer (Cyanation) | CuCN | 4-(Oxazol-2-ylmethyl)benzonitrile |

Functionalization and Reactions of the Oxazole (B20620) Ring System

The oxazole ring, while aromatic, exhibits its own characteristic reactivity patterns that differ from those of the aniline ring.

Electrophilic and Nucleophilic Aromatic Substitutions on the Oxazole Ring (if applicable)

Electrophilic aromatic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-donating substituents. pharmaguideline.com The reactivity of the positions on the oxazole ring towards electrophiles follows the order C4 > C5 > C2. pharmaguideline.com Due to the electron-deficient nature of the oxazole cation, reactions like nitration and sulfonation are typically not feasible. pharmaguideline.com

Nucleophilic substitution reactions on the unsubstituted oxazole ring are also uncommon. pharmaguideline.com However, the presence of a good leaving group at the C2 position can facilitate nucleophilic attack at this site. cutm.ac.in In many instances, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution. pharmaguideline.com

Ring-Opening and Rearrangement Reactions of Oxazole Derivatives

The oxazole ring can undergo ring-opening reactions under certain conditions. For example, oxidation with agents like cold potassium permanganate (B83412) or ozone can lead to cleavage of the ring. pharmaguideline.com Reduction of the oxazole ring can also result in ring-opened products. tandfonline.com Deprotonation at the C2 position in the presence of a strong base can be accompanied by ring opening to produce an isonitrile. cutm.ac.in

Thermal rearrangements of substituted oxazoles are also known. The Cornforth rearrangement, for example, involves the thermal rearrangement of 4-acyloxazoles where the acyl residue and the C5 substituent exchange positions. wikipedia.org Oxazoles can also be converted to other heterocyclic systems like imidazoles or pyridines through reactions involving nucleophilic addition followed by ring cleavage and recyclization. pharmaguideline.comtandfonline.com

Site-Selective Functionalization of the Oxazole Moiety

The oxazole ring in this compound is an electron-rich heterocyclic system, making it susceptible to various electrophilic and metal-catalyzed functionalization reactions. The position of substitution on the oxazole ring is highly dependent on the reaction conditions and the nature of the reagents employed. While the C2 position is already substituted, the C4 and C5 positions are available for further modification.

The electronic properties of the 4-(aminomethyl)phenyl group at the C2 position play a significant role in directing the regioselectivity of these reactions. The electron-donating nature of the aniline moiety can influence the electron density at the C4 and C5 positions of the oxazole ring, thereby affecting its reactivity towards electrophiles.

Research on the direct C-H functionalization of substituted oxazoles has shown that the regiochemical outcome can be controlled. For instance, palladium-catalyzed direct arylation of 2-substituted oxazoles can be directed to either the C4 or C5 position by careful selection of ligands and reaction conditions. While specific studies on this compound are limited, analogous transformations on 2-benzyl-substituted oxazoles provide valuable insights.

Furthermore, lithiation of the oxazole ring followed by quenching with an electrophile is a common strategy for introducing substituents. However, the stability of the resulting lithiated species is a critical factor, as ring-opening of the oxazole can be a competing reaction pathway. The presence of the benzyl-aniline moiety may influence the stability of the lithiated intermediate and thus the feasibility of this approach for site-selective functionalization.

Below is a table summarizing potential site-selective functionalization reactions of the oxazole moiety based on general oxazole chemistry:

| Reaction Type | Reagent/Catalyst | Potential Position of Functionalization | Anticipated Product |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 4-((5-Bromooxazol-2-yl)methyl)aniline |

| Nitration | Nitric Acid/Sulfuric Acid | C5 | 4-((5-Nitrooxazol-2-yl)methyl)aniline |

| Friedel-Crafts Acylation | Acyl Chloride/Lewis Acid | C5 | 1-(4-((2-(4-aminophenyl)methyl)oxazol-5-yl))ethan-1-one |

| Palladium-catalyzed C-H Arylation | Aryl Halide/Pd Catalyst | C4 or C5 | 4-((4-Aryloxazol-2-yl)methyl)aniline or 4-((5-Aryloxazol-2-yl)methyl)aniline |

Reactivity at the Methylene (B1212753) Bridge

The methylene bridge in this compound is a key linker group that also presents opportunities for chemical modification. Its position, alpha to both the oxazole ring and the phenyl ring, imparts it with benzylic-like reactivity.

Alpha-Functionalization and Carbon-Hydrogen Bond Activation at the Methylene Group

The protons on the methylene bridge are acidic due to the electron-withdrawing nature of the adjacent oxazole ring. This acidity allows for deprotonation by a strong base to form a carbanion, which can then react with various electrophiles in alpha-functionalization reactions. This strategy provides a route to introduce a wide range of substituents at the methylene position, thereby modifying the steric and electronic properties of the molecule.

Direct carbon-hydrogen (C-H) bond activation is a more modern and atom-economical approach to functionalize the methylene bridge. This methodology avoids the need for pre-functionalization (i.e., deprotonation) and often employs transition metal catalysts to directly insert a functional group into a C-H bond. Palladium, rhodium, and copper catalysts have been extensively used for C-H activation at benzylic positions. For this compound, such a strategy could enable the direct introduction of aryl, alkyl, or other functional groups at the methylene bridge.

Oxidation of the benzylic methylene group represents another important transformation. The use of various oxidizing agents can lead to the formation of a carbonyl group, converting the methylene bridge into a ketone. This ketone derivative can then serve as a versatile intermediate for further synthetic elaborations.

The table below outlines potential reactions at the methylene bridge:

| Reaction Type | Reagent/Catalyst | Product Type | Example Product Name |

| Alpha-Alkylation | 1. Strong Base (e.g., LDA)2. Alkyl Halide (R-X) | Alpha-alkylated derivative | 4-(1-(Oxazol-2-yl)ethyl)aniline |

| Alpha-Acylation | 1. Strong Base (e.g., n-BuLi)2. Acyl Chloride (RCOCl) | Alpha-acylated derivative | 1-(4-Aminophenyl)-2-(oxazol-2-yl)ethan-1-one |

| C-H Arylation | Aryl Halide/Pd Catalyst | Alpha-arylated derivative | 4-((Aryl(oxazol-2-yl))methyl)aniline |

| Oxidation | Oxidizing Agent (e.g., KMnO4, CrO3) | Ketone derivative | (4-Aminophenyl)(oxazol-2-yl)methanone |

Despite extensive research, there is a notable scarcity of publicly available scientific literature focused specifically on the chemical compound “this compound.” Consequently, a detailed article on its specific applications as a versatile chemical building block in organic synthesis, as outlined in the proposed structure, cannot be generated at this time.

The requested article structure necessitates in-depth research findings on the role of this compound in several key areas of synthetic chemistry. This includes its application in the construction of complex nitrogen- and oxygen-containing heterocyclic systems, its use as a precursor for advanced organic scaffolds such as polycyclic aromatic systems and peptidomimetics, and its utilization in the design of ligands for metal-mediated catalysis.

General searches on related structures, such as oxazoline and aniline derivatives, provide a broad overview of their synthetic utility. For instance, oxazoline-containing compounds are widely recognized for their role as chiral ligands in asymmetric catalysis. Similarly, aniline derivatives are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds and polymers. However, this general information cannot be directly and accurately extrapolated to the specific functionalities and applications of this compound without dedicated research on this particular molecule.

To provide a scientifically accurate and thorough article that strictly adheres to the requested detailed outline, specific studies, and data related to this compound are required. This would include reaction schemes, detailed research findings, and data tables that are currently not available in the public domain based on the conducted searches. Without such specific information, the generation of content for each subsection of the proposed article would not be possible.

Applications of 4 Oxazol 2 Ylmethyl Aniline As a Versatile Chemical Building Block in Organic Synthesis

Utilization in Ligand Design for Metal-Mediated Catalysis

Applications in Asymmetric Catalysis (e.g., C-H Activation, Hydrogenation, Allylic Alkylation)

The compound 4-(Oxazol-2-ylmethyl)aniline serves as a foundational scaffold for the development of sophisticated chiral ligands used in asymmetric catalysis. Its structure, featuring a coordinating oxazole (B20620) ring and a reactive aniline (B41778) group, allows for facile modification to create bidentate or tridentate ligands. These ligands, upon complexation with transition metals like palladium, iridium, rhodium, and copper, form highly effective and stereoselective catalysts. The modular nature of this scaffold is a significant advantage, as modifications to the oxazoline ring, the aniline moiety, or the bridging methylene (B1212753) group can fine-tune the steric and electronic properties of the resulting ligand, optimizing enantioselectivity for specific reactions. bldpharm.com

Chiral oxazoline-containing ligands are among the most successful classes of ligands in metal-catalyzed asymmetric reactions, prized for their accessibility, modularity, and effectiveness in inducing high levels of stereocontrol. bldpharm.com The synthesis of these ligands often starts from readily available chiral amino alcohols, which form the chiral oxazoline ring. The aniline group in this compound provides a convenient point for introducing a second coordinating group, such as a phosphine (B1218219), to create powerful P,N-type ligands like phosphino-oxazolines (PHOX).

C-H Activation: While direct applications of unmodified this compound in C-H activation are not extensively documented, its derivatives are key components in ligand design for such transformations. In transition-metal-catalyzed C-H functionalization, chiral ligands are essential for achieving enantioselectivity. mdpi.com Ligands derived from the this compound framework can be used to create a chiral pocket around the metal center. This chiral environment directs the metal to activate a specific C-H bond out of multiple possibilities and controls the facial selectivity of the subsequent bond formation. For instance, rhodium(III) catalysts paired with chiral ligands have been successfully used for the enantioselective C-H bond functionalization of various substrates. mdpi.com The ability to synthesize a library of ligands from the this compound core allows for rapid screening to find the optimal catalyst for a given C-H activation reaction.

Hydrogenation: In the field of asymmetric hydrogenation, iridium catalysts bearing chiral P,N-ligands derived from oxazoline scaffolds have demonstrated remarkable efficiency and enantioselectivity. nih.gov These catalysts are particularly effective for the hydrogenation of challenging substrates like unfunctionalized alkenes and N-protected indoles. nih.gov The oxazoline nitrogen and the phosphorus atom of the phosphine group (introduced via the aniline moiety) coordinate to the iridium center, forming a rigid and well-defined chiral environment that dictates the stereochemical outcome of the hydrogen addition. For example, cationic iridium complexes with PHOX-type ligands have been used for the asymmetric hydrogenation of enamines, yielding chiral amines with high enantioselectivity. nih.gov

Below is a table summarizing representative results for the asymmetric hydrogenation of various substrates using catalysts derived from oxazoline-based P,N-ligands.

| Substrate Type | Catalyst System (Metal/Ligand Type) | Product Type | Enantiomeric Excess (ee) | Reference |

| Unfunctionalized Alkenes | Iridium / P,N-Ligand | Chiral Alkane | Up to 98% | nih.gov |

| N-Protected Indoles | Iridium / Chiral P,N-Ligand | Chiral Indoline | Excellent | nih.gov |

| Enamines | Iridium / tBu-PHOX | Chiral Amine | >90% | nih.gov |

| 2-Oxazolones | Ruthenium(II)-NHC | Chiral 2-Oxazolidinone | Up to 96% | rsc.org |

Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for forming stereogenic carbon centers. Chiral ligands are crucial for controlling the enantioselectivity of this reaction. Ligands derived from this compound, particularly PHOX and pyridinyl-oxazoline variants, have been extensively and successfully applied. lnpu.edu.cnresearchgate.net In these reactions, the ligand coordinates to the palladium catalyst, influencing the geometry of the η³-allyl intermediate and directing the nucleophilic attack to one of the two allylic termini, thereby creating the desired stereocenter. The modularity of these ligands allows for systematic tuning to achieve high enantiomeric excess (ee) values for a wide range of substrates and nucleophiles. researchgate.net For example, Stoltz and coworkers have utilized palladium catalysts with PHOX-type ligands for the highly enantioselective decarboxylative allylic alkylation of lactams. nih.gov

The following table presents examples of palladium-catalyzed asymmetric allylic alkylation reactions employing oxazoline-based ligands.

| Nucleophile | Substrate | Ligand Type | Product | Enantiomeric Excess (ee) | Reference |

| Malonates | 1,3-Diphenyl-2-propenyl acetate | Aminophosphine | Alkylated Malonate | Up to 90% | researchgate.net |

| Lactam Enolates | Allylic Lactams | PHOX | α-Tertiary Piperazin-2-one | High | nih.gov |

| Indoles | 2-(Hydroxymethyl)allyl methyl carbonate | Phosphoramidite | Bridged Indoline | Up to 97% | nih.gov |

Contribution to Diversity-Oriented Synthesis and Chemical Library Generation for Research Screening

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules, known as chemical libraries, in an efficient manner. mdpi.com These libraries are invaluable resources for chemical biology and drug discovery, as they allow for the high-throughput screening of compounds to identify new biological probes or potential drug leads. The core principle of DOS is to create molecular complexity and diversity starting from a common scaffold. mdpi.comfrontiersin.org

This compound is an excellent starting scaffold for DOS due to its inherent structural features:

Multiple Reactive Sites: The primary amine of the aniline group is a versatile functional handle that can participate in a wide array of chemical transformations, including amidation, alkylation, arylation, sulfonylation, and diazotization, among others.

Rigid Core Structure: The phenyl and oxazole rings provide a rigid framework, which is desirable for creating molecules with well-defined three-dimensional shapes that can interact specifically with biological targets.

Heterocyclic Element: The oxazole ring is a common motif in biologically active natural products and pharmaceuticals, increasing the likelihood of finding compounds with interesting biological properties. lnpu.edu.cn

By systematically reacting the aniline group of this compound with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides, isocyanates), a large and structurally varied library of compounds can be rapidly assembled. This approach, known as reagent-based diversity, allows for the exploration of the chemical space around the core scaffold.

For example, a DOS workflow could involve parallel synthesis where this compound is dispensed into an array of reaction vessels. To each vessel, a different building block (e.g., a unique acyl chloride) is added, leading to a library of corresponding amides. This process can be automated to generate thousands of distinct compounds for screening. Furthermore, the oxazole ring itself can be synthesized from various precursors, adding another layer of diversity (building block-based diversity). This strategy allows chemists to achieve significant structural complexity from simple starting materials. nih.gov The resulting chemical libraries, centered on the aminobenzyl-oxazole motif, can be screened against various biological targets, such as enzymes or receptors, to identify novel inhibitors or modulators.

Mechanistic Insights and Computational Studies on 4 Oxazol 2 Ylmethyl Aniline

Elucidation of Reaction Mechanisms Involving the Compound and its Derivatives

The mechanistic pathways of reactions involving 4-(Oxazol-2-ylmethyl)aniline are influenced by the electronic characteristics of both the aniline (B41778) and oxazole (B20620) moieties. The aniline portion typically directs electrophilic substitution to the ortho and para positions, though the para position is blocked. The amino group can also act as a nucleophile. The oxazole ring, being an electron-rich heterocycle, also has specific sites of reactivity. Computational studies on analogous systems provide a framework for understanding the complex transformations this molecule can undergo.

The study of reaction mechanisms hinges on identifying and characterizing transient species such as intermediates and transition states. For reactions involving the aniline moiety of this compound, analogies can be drawn from computational studies on similar aromatic amines. For instance, the atmospheric oxidation of 4-methyl aniline by hydroxyl radicals has been shown to proceed through various transition states leading to different intermediates. mdpi.com

One major pathway involves the addition of the OH radical to the aromatic ring. This proceeds through transition states where the C-OH bond is forming. For example, the addition to the carbon atom bearing the -NH2 group involves a specific transition state (T0/1) leading to an adduct intermediate (IS1). mdpi.com Similarly, attack at other ring positions leads to different adducts via their own unique transition states, each characterized by a specific geometry and energy barrier. mdpi.com Another significant pathway is hydrogen abstraction from the amino group, which is a key reaction for anilines. This process also involves a distinct transition state leading to the formation of an aminyl radical.

In reactions like the Bamberger rearrangement of N-phenylhydroxylamines, which are related to anilines, computational models have identified dication-like transition states. nih.gov These studies suggest that reactions of this compound, particularly under acidic conditions, could involve complex, solvated transition states where protonation plays a key role in activating the molecule for subsequent nucleophilic attack. nih.gov The stability and structure of these intermediates and transition states are dictated by the electronic influence of both the benzyl-oxazole substituent and the reaction conditions.

The kinetics and thermodynamics of chemical transformations provide quantitative insight into reaction rates and spontaneity. Studies on the oxidative coupling of aniline derivatives and the nitrosation of anilines serve as excellent models for understanding the reactivity of this compound. researchgate.netmurdoch.edu.au

Kinetic analyses of such reactions often reveal a first-order dependence on the reactants. researchgate.net The rate constants and activation parameters can be determined by conducting experiments at various temperatures. For example, in the reaction of 4-methyl aniline with OH radicals, the total rate coefficient was calculated over a wide temperature range (300–2000 K), showing a clear temperature dependence. mdpi.com

Thermodynamic analysis provides values for key activation parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.net A positive ΔH indicates an endothermic process, while the sign of ΔS* reflects the change in order at the transition state. researchgate.net A positive ΔG* suggests a non-spontaneous reaction under standard conditions. researchgate.net These parameters are crucial for predicting reaction feasibility and optimizing conditions. For instance, an integrated kinetic and thermodynamic model for the nitrosation of aniline derivatives was developed using transition state theory, which successfully correlated experimental results over a wide range of reactivities. murdoch.edu.au The intrinsic energy barrier to this reaction was estimated to be 15 kJ mol⁻¹. murdoch.edu.au

Table 1: Activation Parameters for Reactions of Aniline Derivatives from Analogous Systems

| Reaction | Compound | Activation Energy (Ea) | Enthalpy of Activation (ΔH*) | Entropy of Activation (ΔS*) | Gibbs Free Energy of Activation (ΔG*) | Source |

|---|---|---|---|---|---|---|

| Oxidative Coupling | Aniline with Promethazine | 9.337 kJ/mol | +6.826 kJ/mol | -0.245 kJ/mol·K | +79.780 kJ/mol | researchgate.net |

| Bamberger Rearrangement | Phenylhydroxylamine | 24.8 kcal/mol (~103.8 kJ/mol) | Not Reported | Not Reported | Not Reported | nih.gov |

| Nitrosation | Aniline Derivatives | Intrinsic Barrier: 15 kJ/mol | Not Reported | Not Reported | Not Reported | murdoch.edu.au |

Theoretical Chemistry Investigations of the this compound System

Theoretical chemistry provides powerful tools to investigate molecular properties at the electronic level, offering insights that are often inaccessible through experimental means alone.

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of molecules like this compound. Methods such as PM3 and Hartree-Fock (Ab initio/HF) can be used to determine properties like net charge distribution, molecular orbital energies, and heat of formation. researchgate.net

The electronic properties of the oxazole ring are of particular interest. Calculations on oxazole and its methyl derivatives show that the nitrogen atom is a site of negative charge, while the oxygen atom carries an even greater negative charge. researchgate.net This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important measure of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For the parent oxazole, these values have been calculated, providing a baseline for understanding the electronic contribution of this moiety in the larger compound. researchgate.net

Table 2: Calculated Energies for Oxazole from Quantum Chemical Studies

| Parameter | Value (eV) | Source |

|---|---|---|

| HOMO Energy | -9.98 | researchgate.net |

| LUMO Energy | 1.10 | researchgate.net |

| HOMO-LUMO Gap (ΔE) | 11.08 | researchgate.net |

Density Functional Theory (DFT) is a widely used computational method for investigating complex chemical systems with a favorable balance of accuracy and computational cost. It is particularly effective for predicting reaction energetics and mapping out potential reaction pathways.

DFT calculations, using functionals like M06-2X or B3LYP with appropriate basis sets (e.g., 6-311++G(3df,2p)), can be employed to locate and characterize the geometries of reactants, products, intermediates, and transition states on a potential energy surface (PES). mdpi.comresearchgate.net For example, a detailed DFT study on the reaction of 4-methyl aniline with OH radicals successfully mapped the PES for both addition and abstraction pathways. mdpi.com The study calculated the barrier heights for each transition state, revealing which pathways are energetically more favorable. mdpi.com

These calculations are also used to determine thermodynamic parameters, which can then be compared with experimental data. researchgate.net By providing a detailed energetic landscape, DFT helps elucidate complex reaction mechanisms, predict product distributions, and understand the factors controlling chemical reactivity.

Table 3: Example of Calculated Barrier Heights for OH Radical Addition to 4-Methyl Aniline using DFT

| Reaction Path (Addition to Carbon) | Transition State | Barrier Height (kJ/mol) | Source |

|---|---|---|---|

| C-NH2 | T0/1 | -1.7 | mdpi.com |

| C2 | T0/2 | 14.2 | mdpi.com |

| C3 | Not Reported as direct addition | Not Reported | mdpi.com |

| C4 | T0/4 | 12.1 | mdpi.com |

The three-dimensional structure (conformation) and the non-covalent interactions of this compound are critical to its physical properties and biological activity. Conformational analysis aims to identify the most stable spatial arrangements of the molecule. This can be achieved computationally by generating multiple conformers and optimizing their geometries using methods ranging from molecular mechanics to DFT. mdpi.com The flexibility of the methylene (B1212753) linker between the aniline and oxazole rings allows for a range of conformations with varying dihedral angles.

Intermolecular interactions govern how molecules pack in the solid state and interact in solution. For this compound, several types of interactions are expected. Drawing from studies on analogous structures, N-H···N hydrogen bonds are highly probable, where the amino group of one molecule interacts with the nitrogen atom of the oxazole or aniline ring of a neighboring molecule. mdpi.comnih.gov

Table 4: Common Intermolecular Interactions in Related Aniline and Oxazole Crystal Structures

| Interaction Type | Description | Example Compound(s) | Source |

|---|---|---|---|

| N-H···N Hydrogen Bonds | Interaction between the amine hydrogen and a nitrogen acceptor. | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, 4-(1,2,4-Triazol-1-yl)aniline | mdpi.comnih.gov |

| C-H···N Interactions | Weak hydrogen bonds involving a carbon-bound hydrogen and a nitrogen acceptor. | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | mdpi.com |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | 4,5-diaromatic-substituted oxazoles, 4-(1,2,4-Triazol-1-yl)aniline | nih.govmdpi.com |

| N-H···π Interactions | Hydrogen bond where a π-system acts as the hydrogen bond acceptor. | 4-(1,2,4-Triazol-1-yl)aniline | nih.gov |

Spectroscopic Analysis Methodologies for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

The structural confirmation of synthesized this compound relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools that provide a comprehensive characterization of the molecule's atomic arrangement, connectivity, and functional groups. While specific experimental data for this compound is not extensively detailed in publicly accessible literature, the expected spectroscopic characteristics can be inferred from the analysis of its constituent parts—the aniline and oxazole-methyl moieties—and data from closely related analogues. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to predict and corroborate experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The protons on the aniline ring typically appear as two doublets in the aromatic region (approximately 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The -NH₂ protons of the aniline group would likely produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. A key signal would be a singlet for the methylene (-CH₂-) bridge connecting the aniline and oxazole rings, anticipated in the range of 4.0-5.0 ppm. The protons on the oxazole ring itself would appear as two singlets or doublets in the 7.0-8.0 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. For this compound, distinct signals would be expected for the quaternary and CH carbons of the aniline and oxazole rings. The methylene bridge carbon would likely appear in the 30-40 ppm range. The carbon atoms of the aniline ring would resonate between 115 and 150 ppm, while the oxazole ring carbons would appear further downfield, typically between 120 and 165 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aniline -NH₂ | broad singlet | - |

| Methylene -CH₂- | ~4.3 (s) | ~35 |

| Aniline Ar-H (ortho to NH₂) | ~6.7 (d) | ~115 |

| Aniline Ar-H (ortho to CH₂) | ~7.1 (d) | ~130 |

| Oxazole H-4 | ~7.2 (s) | ~128 |

| Oxazole H-5 | ~7.8 (s) | ~140 |

| Aniline Ar-C (ipso-NH₂) | - | ~147 |

| Aniline Ar-C (ipso-CH₂) | - | ~129 |

| Oxazole C-2 | - | ~163 |

s = singlet, d = doublet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₀N₂O), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 174.08 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry can give valuable structural information. A common fragmentation pathway would likely involve the cleavage of the benzylic C-N bond or the C-C bond of the methylene bridge, leading to characteristic fragment ions. For instance, a prominent peak might be observed corresponding to the tropylium-like ion or other stable fragments derived from the aniline or oxazole moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in both the oxazole and aniline rings are expected in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group typically gives a band around 1600 cm⁻¹.

C-N and C-O Stretching: The C-N stretching of the aniline and the C-O-C stretching of the oxazole ring would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N / C=C Stretch (Aromatic/Oxazole) | 1500 - 1650 |

| N-H Bend | 1580 - 1620 |

| C-N Stretch | 1250 - 1350 |

| C-O-C Stretch (Oxazole) | 1000 - 1100 |

Q & A

Q. What are the recommended synthetic routes for 4-(Oxazol-2-ylmethyl)aniline, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves coupling oxazole derivatives with aniline precursors. Key steps include:

- Nucleophilic substitution : Reacting 2-(chloromethyl)oxazole with 4-aminophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME solvent, 80°C) .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yield by adjusting stoichiometry (1:1.2 molar ratio of oxazole to aniline) and reaction time (8–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product purity .

Q. What analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm) and oxazole methylene (δ 4.2–4.5 ppm). Ambiguities in substitution patterns are resolved via 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₀H₁₀N₂O: theoretical 174.08 g/mol) and detects fragmentation patterns indicative of oxazole cleavage .

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond angles and torsional strain between oxazole and aniline moieties.

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound, and what challenges arise during refinement?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) to collect high-resolution (<1.0 Å) diffraction data. SHELXL refines anisotropic displacement parameters and resolves disorder in the oxazole ring.

- Challenges : Thermal motion in the methylene linker may require constrained refinement. Twinning or low crystal quality necessitates iterative cycles of data merging and R-factor minimization .

Q. What strategies are employed to resolve contradictions in the biological activity data of this compound across different cell lines?

Methodological Answer:

- Dose-Response Profiling : Conduct IC₅₀ assays (e.g., MTT viability tests) on multiple cell lines (e.g., MCF-7, HeLa) under standardized conditions (5–100 µM, 48–72 hours) to identify cell-specific sensitivity .

- Mechanistic Cross-Verification : Use siRNA knockdown or inhibitor studies to confirm whether activity correlates with targets like topoisomerase II or tubulin polymerization, as seen in structurally related aniline-oxazole hybrids .

Q. What computational methods are utilized to model the electronic properties of this compound, and how do they inform reactivity predictions?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) level simulations map HOMO-LUMO gaps (~4.2 eV) to predict electrophilic reactivity at the aniline nitrogen and oxazole C5 positions .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability of protonated forms under physiological pH, guiding drug design .

Q. How do structural modifications at the oxazole ring influence the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- Substitution Effects : Introducing electron-withdrawing groups (e.g., -CF₃ at oxazole C4) enhances metabolic stability (CYP450 resistance) but reduces solubility. LogP values increase by ~0.5 units per -CF₃ group .

- In Vivo Studies : Radiolabeled analogs (³H or ¹⁴C) track bioavailability in rodent models. Modifications like N-methylation of the aniline group reduce hepatic clearance by 30% in pharmacokinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.